Zanamivir
Zanamivir
Zanamivir is a member of guanidines. It has a role as an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor and an antiviral agent.
A guanido-neuraminic acid that is used to inhibit neuraminidase.
Zanamivir is a Neuraminidase Inhibitor. The mechanism of action of zanamivir is as a Neuraminidase Inhibitor.
Zanamivir is an inhibitor of the influenza neuraminidase enzyme and is given by inhalation as therapy and prophylaxis against influenza A and B. Zanamivir has not been associated with clinically apparent liver injury, at least when given by inhalation.
Zanamivir is a sialic acid-analogue neuraminidase inhibitor with antiviral activity. Administered into the respiratory tract by aerosol inhalation, zanamivir selectively binds to and inhibits influenza A and B virus neuraminidase-mediated cleavage of sialic acid residues in host cell membrane-bound glycoprotein receptors for influenza viruses, preventing the release of progeny viruses from host cell surfaces and, so, further viral replication.
A guanido-neuraminic acid that is used to inhibit NEURAMINIDASE.
A guanido-neuraminic acid that is used to inhibit neuraminidase.
Zanamivir is a Neuraminidase Inhibitor. The mechanism of action of zanamivir is as a Neuraminidase Inhibitor.
Zanamivir is an inhibitor of the influenza neuraminidase enzyme and is given by inhalation as therapy and prophylaxis against influenza A and B. Zanamivir has not been associated with clinically apparent liver injury, at least when given by inhalation.
Zanamivir is a sialic acid-analogue neuraminidase inhibitor with antiviral activity. Administered into the respiratory tract by aerosol inhalation, zanamivir selectively binds to and inhibits influenza A and B virus neuraminidase-mediated cleavage of sialic acid residues in host cell membrane-bound glycoprotein receptors for influenza viruses, preventing the release of progeny viruses from host cell surfaces and, so, further viral replication.
A guanido-neuraminic acid that is used to inhibit NEURAMINIDASE.
Brand Name:
Vulcanchem
CAS No.:
139110-80-8
VCID:
VC20742290
InChI:
InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1
SMILES:
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
Molecular Formula:
C12H20N4O7
Molecular Weight:
332.31 g/mol
Zanamivir
CAS No.: 139110-80-8
Cat. No.: VC20742290
Molecular Formula: C12H20N4O7
Molecular Weight: 332.31 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Specification
Description | Zanamivir is a member of guanidines. It has a role as an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor and an antiviral agent. A guanido-neuraminic acid that is used to inhibit neuraminidase. Zanamivir is a Neuraminidase Inhibitor. The mechanism of action of zanamivir is as a Neuraminidase Inhibitor. Zanamivir is an inhibitor of the influenza neuraminidase enzyme and is given by inhalation as therapy and prophylaxis against influenza A and B. Zanamivir has not been associated with clinically apparent liver injury, at least when given by inhalation. Zanamivir is a sialic acid-analogue neuraminidase inhibitor with antiviral activity. Administered into the respiratory tract by aerosol inhalation, zanamivir selectively binds to and inhibits influenza A and B virus neuraminidase-mediated cleavage of sialic acid residues in host cell membrane-bound glycoprotein receptors for influenza viruses, preventing the release of progeny viruses from host cell surfaces and, so, further viral replication. A guanido-neuraminic acid that is used to inhibit NEURAMINIDASE. |
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CAS No. | 139110-80-8 |
Molecular Formula | C12H20N4O7 |
Molecular Weight | 332.31 g/mol |
IUPAC Name | (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
Standard InChI | InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1 |
Standard InChI Key | ARAIBEBZBOPLMB-UFGQHTETSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N |
SMILES | CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N |
Canonical SMILES | CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N |
Appearance | Solid powder |
Colorform | White to off-white powder |
Melting Point | 256 °C |
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